molecular formula C9H7Cl2NO B1491323 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 1616289-34-9

5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1491323
CAS RN: 1616289-34-9
M. Wt: 216.06 g/mol
InChI Key: PWUFZDFHINBNCE-UHFFFAOYSA-N
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Description

5,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one, also known as 5,8-DCDI, is an organochlorine compound that is gaining attention in the scientific community due to its potential applications in both research and industrial settings. It is a cyclic compound that is composed of two chlorine atoms and two rings of carbon and nitrogen atoms. This compound has been found to have a wide range of biological activities and has been studied for its potential applications in drug design, synthesis, and industrial processes.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Stereoselective Synthesis : Research by Haimova et al. (1977) explored the interaction between homophthalic anhydrides and acyclic azomethines, leading to the synthesis of 3,4-dihydro-1(2H)-isoquinolinones, related to 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (Haimova et al., 1977).
  • Synthesis from 2,6-Dichloro-4-iodopyridine : A synthesis method for 1,3-dichloro-5,8-dihydroisoquinoline, using a sequence involving Stille cross-coupling and metathesis reactions, was described by Hoogenband et al. (2009) (Hoogenband et al., 2009).
  • Lamellarin Alkaloids Synthesis : The work by Liermann and Opatz (2008) demonstrated the synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines, a component of lamellarin alkaloids, starting from 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles (Liermann & Opatz, 2008).
  • Nickel-Catalyzed Annulation Reactions : Miura et al. (2010) reported that 1,2,3-benzotriazin-4(3H)-ones react with 1,3-dienes in the presence of a nickel(0)/phosphine complex, forming 3,4-dihydroisoquinolin-1(2H)-ones (Miura et al., 2010).

Potential Applications in Drug Development

  • Isoquinoline Derivatives in Respiratory Infections : Reed et al. (1970) studied the antiviral activity of isoquinoline derivatives, including compounds structurally similar to this compound, against various respiratory viruses (Reed et al., 1970).
  • Inhibitors of Phenylethanolamine N-methyltransferase : A study by Demarinis et al. (1981) found that 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a close relative to the queried compound, is a potent inhibitor of phenylethanolamine N-methyltransferase, suggesting potential therapeutic applications (Demarinis et al., 1981).

properties

IUPAC Name

5,8-dichloro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-2H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUFZDFHINBNCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C=CC(=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cobalt (II) chloride hexahydrate (166 g, 0.70 mol) was added to a room temperature solution of ethyl 3,6-dichloro-2-(cyanomethyl)benzoate (253d, 90 g, 0.35 mol) in ethanol (1.5 L), and the resulting mixture cooled to 0° C. Sodium borohydride (66.3 g, 1.74 mol) was added in portions. The mixture was stirred at room temperature for 1 hour, and then refluxed overnight. The resulting suspension was filtered and the filtrate concentrated in vacuo. The solids in the filter cake were stirred in ethyl acetate (600 mL), and then filtered again. This procedure was repeated a second time. The combined filtrates were added to the original filtrate residue, and this organic solution washed with water (800 mL) and saturated aqueous sodium chloride solution (800 mL), dried over sodium sulfate, and concentrated in vacuo to give 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (253e, 29.3 g, 39% yield) as an off-white solid.
Quantity
66.3 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Two
Quantity
166 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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